2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate
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Overview
Description
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate is a chemical compound known for its unique bicyclic structure. It is often used in various industrial and scientific applications due to its distinct properties and reactivity.
Preparation Methods
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate typically involves the reaction of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-ene with acetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate can be compared with other similar compounds, such as:
2,6,10,10-Tetramethylbicyclo(7.2.0)undeca-1,6-diene: This compound has a similar bicyclic structure but differs in its unsaturation and reactivity.
4,8,11,11-Tetramethylbicyclo(7.2.0)undec-4-en-8-ol: This compound has a similar core structure but contains different functional groups, leading to different chemical properties and applications.
This compound stands out due to its unique combination of stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
84963-23-5 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undecanyl) acetate |
InChI |
InChI=1S/C17H30O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h11-12,14-16H,6-10H2,1-5H3 |
InChI Key |
LMHUOHXVAYEILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(C(CC1)OC(=O)C)C |
Origin of Product |
United States |
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